molecular formula C5H2BrClO2 B1288889 3-Bromofuran-2-carbonyl chloride CAS No. 58777-57-4

3-Bromofuran-2-carbonyl chloride

Cat. No.: B1288889
CAS No.: 58777-57-4
M. Wt: 209.42 g/mol
InChI Key: WTZDPJVRZQGTET-UHFFFAOYSA-N
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Description

3-Bromofuran-2-carbonyl chloride is an organic compound with the molecular formula C5H2BrClO2 and a molecular weight of 209.42 g/mol. It is a versatile intermediate used in the synthesis of more complex compounds, particularly in the pharmaceutical and agrochemical industries. This compound is known for its high reactivity due to the presence of both bromine and carbonyl chloride functional groups.

Scientific Research Applications

3-Bromofuran-2-carbonyl chloride is widely used in scientific research due to its versatility:

    Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Used in the development of biologically active molecules, including potential drug candidates.

    Medicine: Plays a role in the synthesis of pharmaceuticals, particularly those targeting specific biochemical pathways.

    Industry: Utilized in the production of agrochemicals and polymers.

Mechanism of Action

Target of Action

3-Bromofuran-2-carbonyl chloride is a versatile intermediate product used in the synthesis of more complex compounds . It is primarily targeted towards the synthesis of a variety of economically important drugs . The specific targets of this compound can vary depending on the final product being synthesized.

Mode of Action

The mode of action of this compound involves its interaction with other compounds during synthesis. For instance, it has been used as a reagent in the discovery and development of 3-aryl-5-aryl-1,2,4-oxadiazoles, which are used as apoptosis inducers .

Biochemical Pathways

The specific biochemical pathways affected by this compound can vary depending on the final product being synthesized. It is known that the addition of bromoform to carbon-carbon and carbon-heteroatom multiple bonds leads to brominated molecules that find applications in agrochemicals, pharmaceuticals, polymers, and radiolabeled agents .

Result of Action

The result of the action of this compound is the synthesis of more complex compounds, including a variety of economically important drugs . The specific molecular and cellular effects would depend on the final product being synthesized.

Action Environment

The action of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other compounds. For instance, the yield of 3-bromofuran was found to reach 60% when the amount of quinoline was increased to 2 moles per mole of the dibromide .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the bromination of furan-2-carboxylic acid, followed by conversion to the corresponding acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.

Industrial Production Methods: Industrial production methods for 3-Bromofuran-2-carbonyl chloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves strict control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Bromofuran-2-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.

    Addition Reactions: The carbonyl chloride group can react with nucleophiles to form acyl derivatives.

Common Reagents and Conditions:

    Thionyl Chloride (SOCl2): Used for converting carboxylic acids to acid chlorides.

    Oxalyl Chloride (COCl)2: Another reagent for the formation of acid chlorides.

Major Products Formed:

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

Comparison with Similar Compounds

    3-Bromo-2-furoyl chloride: Similar in structure but with different reactivity and applications.

    2-Furancarbonyl chloride: Lacks the bromine atom, leading to different chemical behavior.

Uniqueness: 3-Bromofuran-2-carbonyl chloride is unique due to the presence of both bromine and carbonyl chloride groups, which confer high reactivity and versatility in synthetic applications.

Properties

IUPAC Name

3-bromofuran-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClO2/c6-3-1-2-9-4(3)5(7)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZDPJVRZQGTET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1Br)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80619018
Record name 3-Bromofuran-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58777-57-4
Record name 3-Bromofuran-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

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Compounds of this invention with Formulae I-IX may be prepared as illustrated by the exemplary reaction in Scheme 2. Reaction of 3-bromo-furan-2-carboxylic acid with thionyl chloride produces intermediate, 3-bromo-furan-2-carbonyl chloride, followed by refluxing with 4-trifluoromethyl-benzamidoxime in pyridine produces the product 5-(3-bromo-furan)-3-(4-trifluoromethyl-phenyl)-[1,2,4]-oxadiazole.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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